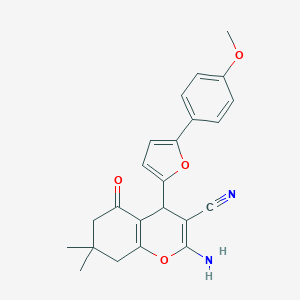
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran, also known as DICID, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DICID is a benzofuran derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins through the inhibition of cyclooxygenase enzymes. 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain. 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran. One potential area of research is the development of new derivatives of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran, which may lead to the development of new therapies for inflammatory and pain-related conditions. Finally, the potential use of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran in the treatment of other diseases, such as cancer, should be explored.
Synthesemethoden
The synthesis of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran involves the reaction of 2,3-dihydrobenzofuran with isopropyl magnesium chloride, followed by the reaction with chloroacetyl chloride and then chlorination with thionyl chloride. The final product is obtained by reacting the resulting compound with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has been widely studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has also been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain.
Eigenschaften
Molekularformel |
C13H16Cl2O |
|---|---|
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
6,7-dichloro-2,2-dimethyl-5-propan-2-yl-3H-1-benzofuran |
InChI |
InChI=1S/C13H16Cl2O/c1-7(2)9-5-8-6-13(3,4)16-12(8)11(15)10(9)14/h5,7H,6H2,1-4H3 |
InChI-Schlüssel |
VUTLZKNSQVSMEV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C(=C1)CC(O2)(C)C)Cl)Cl |
Kanonische SMILES |
CC(C)C1=C(C(=C2C(=C1)CC(O2)(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)